Product packaging for Dimethylamino-PEG3(Cat. No.:CAS No. 2741-30-2)

Dimethylamino-PEG3

Cat. No.: B1600167
CAS No.: 2741-30-2
M. Wt: 177.24 g/mol
InChI Key: CCTDPTKERPLATF-UHFFFAOYSA-N
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Description

Dimethylamino-PEG3 (CAS 2741-30-2) is a polyethylene glycol (PEG)-based chain featuring a terminal dimethylamino group. With a molecular formula of C₈H₁₉NO₃ and a molecular weight of 177.24 g/mol, this compound serves as a valuable building block and spacer in bioconjugation and materials science . Its primary research application is as a PROTAC linker, where it connects a ligand for an E3 ubiquitin ligase to a ligand for a target protein, facilitating the targeted degradation of that protein via the intracellular ubiquitin-proteasome system . The incorporated PEG spacer enhances the solubility and bioavailability of the resulting complex and provides flexibility that can be critical for the cooperative binding event in the ternary complex formation . Beyond PROTAC development, the physicochemical properties of this compound make it a versatile component in the synthesis of various functional molecules. It is supplied with a purity of ≥98% and must be stored sealed in a dry environment at 2-8°C . This product is intended for research and further manufacturing applications only and is not approved for direct human use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H19NO3 B1600167 Dimethylamino-PEG3 CAS No. 2741-30-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-[2-(dimethylamino)ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NO3/c1-9(2)3-5-11-7-8-12-6-4-10/h10H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCTDPTKERPLATF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40445658
Record name SBB061064
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40445658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2741-30-2
Record name SBB061064
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40445658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Functionalization and Derivatization Strategies for Dimethylamino Peg3

Bioorthogonal Click Chemistry Applications

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. "Click" chemistry, a concept introduced by Barry Sharpless, describes reactions that are modular, high-yielding, and produce minimal byproducts. These reactions are particularly useful for conjugating molecules in complex biological environments.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Dimethylamino-PEG3 Derivatives

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a prominent click chemistry reaction that forms a stable triazole ring from an azide (B81097) and a terminal alkyne. beilstein-journals.orgmdpi.com This reaction is highly efficient and specific, making it a powerful tool for molecular conjugation. mdpi.com Derivatives of this compound are frequently employed in CuAAC reactions to introduce the PEG linker into biomolecules or complex molecular scaffolds.

In a typical application, a derivative of this compound, such as azido-PEG3-amine, can be reacted with a molecule containing an alkyne group. For instance, researchers have used azido-PEG3-amine to derivatize sialyllactose, a model compound for studying sialic acids. acs.org The reaction involves the copper(I)-catalyzed cycloaddition between the azide group of the PEG linker and an alkyne group on the target molecule. acs.org The resulting conjugate benefits from the properties imparted by the PEG linker, such as increased hydrophilicity.

The general scheme for a CuAAC reaction involving a this compound derivative is as follows:

Reactants : An alkyne-functionalized molecule and an azide-functionalized this compound derivative (or vice versa).

Catalyst : A source of copper(I), often generated in situ from copper(II) sulfate (B86663) (CuSO₄) and a reducing agent like sodium ascorbate (B8700270). beilstein-journals.orgnih.gov

Ligand : A ligand, such as Tris(benzyltriazolylmethyl)amine (TBTA), is often used to stabilize the copper(I) catalyst and enhance reaction rates. nih.gov

The resulting product is a stable triazole-linked conjugate. The conditions for CuAAC are generally mild, often proceeding at room temperature in aqueous solutions, which is crucial for reactions involving sensitive biological molecules. mdpi.com

Table 1: Components in a Typical CuAAC Reaction with a this compound Derivative

Component Role Example
Alkyne-functionalized Molecule Substrate to be modified Propargylamine amidated 2AB-labeled 3'sialyllactose acs.org
Azide-functionalized PEG Introduces the PEG linker Biotin-PEG₃-azide acs.org
Copper Source Catalyst Copper(II) sulfate (CuSO₄) nih.gov
Reducing Agent Reduces Cu(II) to Cu(I) Sodium ascorbate nih.gov
Ligand Stabilizes Cu(I) Tris(benzyltriazolylmethyl)amine (TBTA) nih.gov

Staudinger Ligation and Related Chemistries for Selective Conjugation

The Staudinger ligation is another powerful bioorthogonal reaction that forms a stable amide bond between a phosphine (B1218219) and an azide. thermofisher.comwikipedia.org This reaction, named after Hermann Staudinger, proceeds through an aza-ylide intermediate. thermofisher.comwikipedia.org Unlike CuAAC, the Staudinger ligation does not require a metal catalyst, which can be advantageous in biological systems where copper ions may be toxic. thermofisher.com

Derivatives of this compound can be functionalized with either a phosphine or an azide group to participate in Staudinger ligations. This allows for the selective conjugation of the this compound linker to a target molecule. The reaction is highly specific and proceeds under mild, aqueous conditions, making it suitable for modifying sensitive biomolecules.

There are two main variations of the Staudinger ligation:

Classical Staudinger Ligation : The phosphine reagent is incorporated into the final product. wikipedia.org

Traceless Staudinger Ligation : The phosphine reagent is designed to be eliminated from the final product, leaving behind a native amide bond.

The choice between these variations depends on the specific application and whether the incorporation of the phosphine oxide byproduct is acceptable. The traceless version is often preferred when the goal is to create a conjugate that closely mimics a natural structure.

Chemical Derivatization for Enhanced Analytical Characterization

The inherent properties of this compound can be leveraged to enhance the analytical characterization of molecules to which it is attached. The tertiary amine group, in particular, can be exploited for this purpose.

In mass spectrometry, the presence of a basic functional group like the dimethylamino group can improve ionization efficiency, especially in electrospray ionization (ESI). nih.gov This leads to increased sensitivity and lower limits of detection. For instance, dimethylamine (B145610) has been used as a derivatizing agent for oligosaccharides to improve their detection by nano-ESI-MS/MS and MALDI-MS/MS. nih.gov The derivatization introduces a basic site that readily accepts a proton, leading to stronger signals for the protonated molecules. nih.gov

Furthermore, the this compound moiety can be derivatized with various tags to facilitate detection by other analytical techniques. For example, it can be reacted with fluorescent labels or other chromophores to enable detection by HPLC with fluorescence or UV-Vis detectors. mdpi.com This pre-column or post-column derivatization can significantly improve the sensitivity and selectivity of the analytical method. mdpi.comrsc.org

Table 2: Analytical Enhancement via this compound Derivatization

Analytical Technique Enhancement Strategy Benefit
Mass Spectrometry (ESI-MS) Introduction of the basic dimethylamino group Increased ionization efficiency and sensitivity nih.gov
HPLC-Fluorescence Derivatization with a fluorescent tag Enables highly sensitive and selective detection mdpi.com
HPLC-UV/Vis Derivatization with a chromophore Allows for detection by UV/Vis absorbance

Integration of this compound into Multi-Functional Molecular Scaffolds

The unique properties of this compound make it an ideal component for constructing multi-functional molecular scaffolds. These scaffolds are complex molecules designed to perform multiple tasks, such as targeting specific cells, delivering a therapeutic agent, and enabling imaging.

A prominent example of this is in the design of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.comtocris.com PROTACs are heterobifunctional molecules that consist of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. tocris.comnih.gov The linker plays a crucial role in determining the efficacy of the PROTAC by controlling the distance and orientation between the two ligands. symeres.com

Beyond PROTACs, this compound can be incorporated into other multi-functional scaffolds, such as antibody-drug conjugates (ADCs) and targeted imaging agents. medchemexpress.comglpbio.com In these applications, the PEG linker helps to improve the solubility and biocompatibility of the conjugate, while the terminal functional groups allow for attachment to antibodies, drugs, or imaging moieties. biochempeg.comresearchgate.net The ability to use orthogonal ligation strategies, such as combining CuAAC and Staudinger ligation, enables the construction of highly complex and precisely defined molecular architectures. frontiersin.org

Bioconjugation Applications of Dimethylamino Peg3 in Biomedical Research

Design and Application in Targeted Protein Degradation (PROTACs)

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that hijacks the cell's own protein disposal machinery—the ubiquitin-proteasome system (UPS)—to eliminate disease-causing proteins. frontiersin.org These heterobifunctional molecules are composed of two distinct ligands connected by a chemical linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. biochempeg.comnih.gov This proximity induces the E3 ligase to tag the POI with ubiquitin, marking it for destruction by the proteasome. frontiersin.orgmdpi.com The linker is not merely a spacer but a critical component that dictates the efficacy of the PROTAC. biochempeg.com

Key contributions of PEG linkers in PROTACs include:

Enhanced Solubility and Permeability: The hydrophilic nature of the PEG chain can improve the aqueous solubility of the often large and hydrophobic PROTAC molecule, which in turn can affect its cell permeability and oral absorption characteristics. biochempeg.com

Optimized Length and Flexibility: The length of the linker is a paramount factor in PROTAC design. It must be long enough to span the distance between the E3 ligase and the target protein, allowing for the formation of a stable and productive ternary complex. biochempeg.comnih.gov The three-unit ethylene (B1197577) glycol chain of Dimethylamino-PEG3 provides a specific length and degree of flexibility that can be systematically varied by using PEG linkers of different lengths to find the optimal degradation efficiency. biochempeg.com

Facilitated Synthesis: The availability of bifunctionalized PEG derivatives like this compound simplifies the modular assembly of PROTACs, enabling the rapid synthesis of libraries with diverse linker properties to screen for the most effective degraders. biochempeg.com

Table 1: Properties and Advantages of PEG-based Linkers in PROTACs

Property Advantage in PROTAC Design Reference
Hydrophilicity Increases water solubility of the entire PROTAC molecule, improving pharmacokinetic properties. biochempeg.com
Flexibility Allows for optimal orientation of the E3 ligase and target protein for efficient ubiquitination. nih.gov
Defined Length Enables systematic optimization of the distance between the two ends of the PROTAC to maximize ternary complex stability and degradation. biochempeg.com

| Biocompatibility | PEG is a well-established biocompatible polymer used in many approved therapeutics. | creativepegworks.commdpi.com |

The formation of a stable ternary complex (POI-PROTAC-E3 ligase) is the cornerstone of PROTAC activity, and the linker is central to modulating this interaction. nih.gov The E3 ligase, itself often part of a larger complex, is responsible for transferring ubiquitin from a charged E2 enzyme to a lysine (B10760008) residue on the target protein's surface. mdpi.comnih.gov The linker directly influences the geometry and stability of this induced interaction.

The this compound linker influences the E3 ligase and target protein interaction by:

Controlling Proximity and Orientation: The linker physically tethers the E3 ligase and the POI. Its length and conformational flexibility dictate the relative positioning of the two proteins. nih.gov An optimal arrangement is required for the catalytic domain of the E3 ligase to access and ubiquitinate surface-exposed lysines on the target protein.

Impacting Ternary Complex Cooperativity: The nature of the linker can affect the cooperativity of the ternary complex formation. In an ideal scenario, the binding of the PROTAC to one protein enhances its affinity for the second, leading to a more stable complex and more efficient degradation. The linker's chemical composition and structure play a role in these protein-protein interactions within the complex. researchgate.net

Modulating Selectivity: While the "warhead" and "anchor" ligands provide the primary specificity for the POI and E3 ligase, the linker can also contribute to selectivity. For instance, in targeting the bromodomain and extra-terminal domain (BET) family of proteins, different linker structures have resulted in PROTACs with varying selectivity for degrading specific family members (e.g., BRD4 over BRD2 or BRD3). nih.gov

Role of this compound as a PROTAC Linker

Covalent Conjugation to Proteins and Peptides

Bioconjugation, the covalent attachment of a molecule to a biomolecule like a protein or peptide, is a fundamental technique for creating advanced therapeutics and research tools. thermofisher.com The goal is often to impart new functions, such as improved stability, targeted delivery, or the addition of a reporter tag. nih.gov this compound can be incorporated into such conjugates through various chemical strategies.

Achieving a well-defined bioconjugate requires site-selective modification, where the chemical linker is attached to a specific location on the protein. nih.govnih.gov This prevents the formation of heterogeneous mixtures and preserves the protein's native function. Common strategies target chemically unique amino acid residues. frontiersin.org

While this compound has a terminal amine, it is typically the other end of the molecule that is functionalized with a reactive group to target specific sites on a protein. Common target sites include:

Primary Amines: The N-terminus of a polypeptide chain and the ε-amino group of lysine residues are common targets. thermofisher.com These amines can be modified using reagents like N-hydroxysuccinimide (NHS) esters, which form stable amide bonds. thermofisher.com A this compound-acid derivative could be activated with NHS chemistry to make it reactive toward protein amines.

Thiols: The side chain of cysteine contains a thiol group, which is highly nucleophilic and relatively rare, making it an excellent target for site-specific modification. Reagents like maleimides react specifically with thiols to form stable thioether bonds. acs.org A maleimide-functionalized version of this compound would allow for precise conjugation to a cysteine residue.

N-Terminal Modification: The α-amine at the N-terminus of a protein has a lower pKa (~7.6) compared to lysine's ε-amine (~10.5). frontiersin.org This difference can be exploited to achieve selective modification at the N-terminus under controlled pH conditions, for example, through reductive amination with an aldehyde-functionalized PEG linker. frontiersin.org

The conjugation of linkers like this compound to proteins and peptides is instrumental in developing sophisticated bioconjugates. creativepegworks.com PEGylation—the attachment of PEG chains—is a widely used strategy to enhance the therapeutic properties of proteins. creativepegworks.commdpi.com

The development of advanced bioconjugates serves several purposes:

Improved Pharmacokinetics: Attaching PEG chains can increase a protein's hydrodynamic size, reducing its clearance by the kidneys and extending its circulation half-life in the body. creativepegworks.com It can also shield the protein from proteolytic degradation. creativepegworks.com

Reduced Immunogenicity: The PEG chain can mask epitopes on the protein surface, reducing the likelihood of an immune response. creativepegworks.com

Creation of Multifunctional Molecules: As seen with PROTACs, the linker can connect two different functional moieties. In other contexts, it could link an antibody to a cytotoxic drug to create an antibody-drug conjugate (ADC) or attach a fluorescent dye for imaging applications. mdpi.comnih.gov

Table 2: Strategies for Covalent Conjugation to Proteins

Reactive Group on Linker Target Residue on Protein Resulting Linkage Purpose Reference
NHS Ester Lysine, N-terminus Amide General PEGylation, attaching labels thermofisher.comacs.org
Maleimide Cysteine Thioether Site-specific PEGylation, ADC construction mdpi.comacs.org
Aldehyde N-terminus Secondary Amine (after reduction) Site-selective N-terminal modification frontiersin.orgacs.org

| Alkyne/Azide (B81097) | Modified Amino Acid | Triazole (via Click Chemistry) | Biorthogonal labeling, in vivo conjugation | mdpi.comacs.org |

Site-Selective Protein Modification Strategies

Functionalization of Nucleic Acids and Other Biomolecules for Research Probes

Beyond proteins, bioconjugation techniques are essential for modifying other biomolecules, such as nucleic acids (DNA and RNA), to create powerful research probes. tebubio.com These functionalized nucleic acids are used in a wide array of applications, including diagnostics, bio-imaging, and fundamental studies of cellular processes. nih.govmdpi.com

Molecules like this compound can be incorporated into oligonucleotides during solid-phase synthesis. oup.com For example, research has shown the incorporation of functional moieties into DNA using modified sulfonyl azides during the synthesis process. In one study, a linker containing a dimethylamino group was attached to a DNA oligonucleotide. oup.com The presence of this modification was found to have a minimal impact on the thermal stability of the DNA duplex, which is a desirable characteristic for a probe. oup.com

The functionalization serves to:

Attach Reporter Molecules: The linker can serve as an attachment point for fluorescent dyes or Raman reporters, allowing the nucleic acid to act as a probe to detect specific sequences in cells or tissues. nih.gov

Improve Cellular Uptake: The properties of the attached linker can be tuned to enhance the delivery of the nucleic acid probe into living cells.

Construct Nanostructures: Functionalized oligonucleotides can be used as building blocks for self-assembling DNA nanostructures or for attaching to nanoparticles to create spherical nucleic acid (SNA) probes for diagnostic and imaging applications. nih.govmdpi.com

Applications of Dimethylamino Peg3 in Advanced Drug Delivery Systems and Molecular Imaging

Nanoparticle-Based Drug Delivery Systems Incorporating Dimethylamino-PEG3

The integration of this compound and similar amino-PEG structures into nanoparticle-based drug delivery systems offers significant advantages in modulating nanoparticle properties, enhancing drug loading, and achieving targeted delivery.

Modulation of Nanoparticle Surface Properties and Stability through PEGylation

The incorporation of amine-terminated polyethylene (B3416737) glycol (PEG) linkers, such as those found in this compound, is a key strategy for modifying the surface of nanoparticles to improve their stability and behavior in biological environments. nih.govresearchgate.net The process of attaching PEG chains, known as PEGylation, creates a hydrophilic shield around the nanoparticle. mdpi.commdpi.com This "stealth" coating reduces interactions with plasma proteins, a process called opsonization, which in turn prevents rapid clearance by the immune system and prolongs circulation time in the bloodstream. mdpi.comnih.gov

The presence of a terminal amine group, like the dimethylamino group, introduces a positive surface charge (zeta potential) to the nanoparticle. nih.gov This positive charge can be beneficial for interacting with negatively charged cell membranes. Research on poly(2-(dimethylamino)ethyl methacrylate) (pDMAEMA), a polymer containing dimethylamino groups, has shown that PEGylation effectively shields this positive charge, reducing interactions with blood components like erythrocytes and improving circulation times. nih.govcore.ac.uk This shielding effect is crucial for preventing nanoparticle aggregation in biological fluids and ensuring they reach their target tissue. nih.govresearchgate.net

Studies have demonstrated that combining amine-bearing polymers with PEG-polyester copolymers allows for the creation of nanoparticles with a tunable surface charge and a thicker aqueous layer, which influences their interaction with biological barriers. nih.gov For instance, nanoparticles formulated with a mixture of diamino-terminated poly(ε-caprolactone) (PCL) and PEG-PCL copolymers exhibit a positive zeta potential that can be modulated by the molecular weight of the PEG chain. nih.gov

Table 1: Influence of Amine and PEG Modification on Nanoparticle Properties

Nanoparticle TypePolymer CompositionHydrodynamic Diameter (DH, nm)Polydispersity Index (PI)Zeta Potential (ζ, mV)
Amine-NPNH2-PCL4k-NH2133.4 ± 0.60.08 ± 0.02+38.6 ± 1.2
Amine/PEG1K-NPNH2-PCL4k-NH2 / PEG1K-PCL4K129.3 ± 0.50.12 ± 0.01+26.1 ± 1.1
Amine/PEG2K-NPNH2-PCL4k-NH2 / PEG2K-PCL4K118.9 ± 0.70.11 ± 0.01+15.5 ± 0.9
PEG2K-NPPEG2K-PCL4K125.1 ± 0.60.10 ± 0.01-15.2 ± 0.8

Data adapted from a study on amine-bearing PEGylated nanoparticles with a poly(ε-caprolactone) (PCL) core. nih.gov The table illustrates how the incorporation of an amine-bearing polymer results in a positive zeta potential, which is modulated by the PEG chain length.

Strategies for Enhanced Encapsulation and Controlled Release in Nanocarriers

The structure of this compound makes it an effective linker for conjugating therapeutic agents to nanoparticles, which can influence both drug encapsulation and release. medchemexpress.combroadpharm.com The PEG component contributes to the stability of the nanoparticle formulation, while the dimethylamino group and the linker's terminal reactive group can be used to attach drug molecules. mdpi.comucl.ac.be

Therapeutic agents can either be encapsulated within the nanoparticle core during its formation or covalently attached to the surface using linkers for controlled release. mdpi.com This versatility allows for the delivery of both hydrophobic and hydrophilic drugs. mdpi.comcore.ac.uk For instance, pH-sensitive linkers can be used to ensure that the drug is released primarily in the acidic environment of a tumor or within specific cellular compartments like endosomes, enhancing the specificity of the treatment. nih.govthno.org

The development of covalently crosslinked nanocapsules represents a significant step towards achieving stable, long-term, and controlled drug release. imperial.tech These systems prevent the premature leakage of the drug and can be engineered for sustained release over extended periods, which is particularly beneficial for chronic diseases. core.ac.ukimperial.tech The use of this compound as a building block in such systems can improve the encapsulation of various therapeutic compounds and facilitate a sustained-release profile. core.ac.uk

Targeted Delivery Approaches Utilizing this compound in Disease Models

The functional groups of this compound are instrumental in developing targeted drug delivery systems. The terminal reactive end of the PEG linker can be conjugated to targeting ligands, such as peptides or antibodies, that specifically bind to receptors overexpressed on diseased cells. mdpi.comthno.org

For example, PEGylated poly(2-(dimethylamino)ethyl methacrylate) (PEG-PDMAEMA) has been used to create polyplexes for gene delivery. nih.gov By attaching the TGN peptide, a ligand that targets the blood-brain barrier, to the end of the PEG chain, researchers developed a vehicle for brain-targeted gene delivery. nih.gov These TGN-modified polyplexes showed higher transfection efficiency both in vitro and in vivo, demonstrating widespread gene expression in the mouse brain after intravenous injection. nih.gov

Similarly, the PEG3 linker has been specifically chosen for its optimal properties in creating agents that target the gastrin-releasing peptide receptor (GRPR), which is often overexpressed in various cancers. researchgate.net In another approach, cyclo(Arg-Gly-Asp-D-Phe-Cys) (cRGD) peptides, which target αvβ3 integrins on tumor cells, have been conjugated to the ends of PEG arms on gold nanorods for active tumor targeting. thno.org The inclusion of this compound or similar linkers in these designs helps to bridge the targeting moiety with the nanoparticle carrier, enhancing the specific accumulation of the therapeutic payload in the target tissue. nih.gov

Development of Molecular Imaging Agents and Probes

The unique chemical properties of this compound also make it a valuable component in the synthesis of sophisticated probes for molecular imaging, enabling high-contrast visualization of biological processes at the molecular level.

Fluorescence and Photoacoustic Imaging Agent Design

In the realm of optical imaging, this compound and its constituent parts are used to create advanced fluorescent and photoacoustic probes. The dimethylamino group often acts as an electron donor in fluorescent dyes, influencing their photophysical properties. chemrevlett.commdpi.com For example, substitution with electron-donating dimethylamino groups can shift the emission of certain dyes, like BODIPY, into the near-infrared (NIR) region, which is advantageous for deep-tissue imaging. chemrevlett.com

A fluorescent probe named Nap-TPA-PEG3 has been developed for monitoring the polarity of lipid droplets, which are organelles involved in energy and lipid metabolism. utu.fi The PEG3 component of this probe enhances its water solubility and biocompatibility. Furthermore, the synthesis of fluorescent probes for detecting metal ions, such as a probe for zinc ions based on an antipyrine (B355649) skeleton, has been shown to involve photoinduced electron transfer (PET) processes that can be modulated by the dimethylamino group. mdpi.com

Photoacoustic imaging (PAI) is a hybrid modality that combines light and sound to create high-resolution images deep within tissue. chemscene.comsnmjournals.org While many PAI applications use endogenous contrast agents like hemoglobin, exogenous agents can be designed for targeted imaging. nih.gov The covalent conjugation of the NIR fluorescent dye IR820 with PEG-diamine has been used to create nanoconjugates of about 150 nm that are effective for both fluorescence imaging and photothermal therapy. dovepress.com The PEG component in these nanoconjugates improves circulation time and allows for passive tumor targeting via the enhanced permeability and retention (EPR) effect. dovepress.com

Radiopharmaceutical Development for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT)

This compound and related structures are critical in the development of radiopharmaceuticals for PET and SPECT imaging, which are highly sensitive nuclear medicine techniques used for diagnosing and monitoring diseases like cancer and Alzheimer's. broadpharm.comresearchgate.net

In PET imaging, molecules containing a dimethylaminoethyl group have been labeled with Fluorine-18 (¹⁸F) to create novel tracers. For instance, N-(2-(dimethylamino)ethyl)-4-¹⁸F-fluorobenzamide was developed as a probe for high-contrast PET imaging of malignant melanoma. researchgate.net Subsequent research led to the synthesis of N-(2-(dimethylamino)ethyl)-5-[¹⁸F]fluoropicolinamide, which demonstrated very high uptake in melanoma tumors (24.86 ± 2.30 %ID/g at 1 hour). snmjournals.org These benzamide (B126) and picolinamide (B142947) derivatives target melanin, and the dimethylamino group is a key part of the pharmacophore that interacts with the target. snmjournals.org

The PEG3 linker is also explicitly used in the design of PET tracers to optimize their pharmacokinetic properties. researchgate.netnih.gov For example, a TCO-PEG3-NH2 linker was used to functionalize porous silicon nanoparticles for pretargeted PET imaging with Gallium-68 (⁶⁸Ga). utu.fi The PEG linker improves solubility and influences the biodistribution of the tracer. utu.fi In the development of multimodal probes for both PET and optical imaging, the PEG3 linker was specifically selected for bombesin (B8815690) (BBN) based agents to ensure high tumor uptake and stability. nih.gov

Table 2: Selected Melanin-Targeting PET Tracers Featuring a Dimethylamino Moiety

RadiotracerRadionuclideKey Finding
N-(2-(dimethylamino)ethyl)-4-fluorobenzamide¹⁸FResulted in rapid and prolonged retention in melanoma. snmjournals.org
N-(2-(dimethylamino)ethyl)-5-fluoropicolinamide¹⁸FExhibited the highest tumor uptake (24.86 ± 2.30 %ID/g at 1h) among reported nicotinamide/picolinamide derivatives. snmjournals.org
N-[2-(diethylamino)ethyl]-6-fluoronicotinamide¹⁸FShowed a high target-to-nontarget ratio (up to 40 at 3h). snmjournals.org

This table highlights the effectiveness of PET tracers that incorporate a dimethylaminoethyl structure for targeting melanoma.

For SPECT imaging, which uses gamma-emitting radionuclides, similar design principles apply. Although direct examples involving this compound are less common in the provided literature, the fundamental role of PEG linkers in radiopharmaceutical design for improving stability and pharmacokinetics is well-established and applicable to SPECT agent development. researchgate.net

Chemical Biology Investigations Utilizing Dimethylamino Peg3 As a Research Tool

Probing Complex Biomolecular Interactions and Cellular Processes

Dimethylamino-PEG3 is instrumental in the construction of heterobifunctional molecules designed to probe and manipulate cellular functions. medchemexpress.com A primary application is in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). medchemexpress.com PROTACs are sophisticated chemical tools that function by inducing the degradation of specific target proteins within the cell. medchemexpress.com They consist of two distinct ligands connected by a linker; one ligand binds to a target protein of interest, and the other recruits an E3 ubiquitin ligase. medchemexpress.com The this compound unit often serves as this critical linker, bridging the two active ends of the PROTAC molecule.

The formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase is a key biomolecular interaction that these tools are designed to facilitate. medchemexpress.com This induced proximity triggers the ubiquitination of the target protein, marking it for destruction by the cell's own protein disposal machinery, the proteasome. medchemexpress.comacs.org By directly causing the removal of a protein, researchers can study its function with high temporal resolution, an approach that offers advantages over genetic knockdown methods. medchemexpress.comnih.gov

The length and chemical nature of the linker are crucial for the efficacy of a PROTAC. Research has shown that the degradation efficiency of target proteins can be highly dependent on the linker used. For instance, in studies targeting Bromodomain and Extra-Terminal (BET) proteins, PROTACs constructed with PEG3 and PEG4 linkers demonstrated superior degradation of Brd4 and cMyc compared to those with shorter PEG2 linkers. nih.gov This highlights the role of the linker in optimizing the spatial arrangement and stability of the ternary complex, a fundamental aspect of probing these biomolecular interactions. spirochem.com

Table 1: Impact of PEG Linker Length on BET Protein Degradation (Data synthesized from research findings nih.gov)

PROTAC LinkerTarget ProteinObserved Degradation Efficiency
PEG-2BET ProteinsLower activity
PEG-3BET ProteinsSuperior depletion of Brd4 and cMyc
PEG-4BET ProteinsSuperior depletion of Brd4 and cMyc

Elucidation of Chemical Reactivity and Biological Impact of Derived Compounds

The dimethylamino group, a key feature of this compound, also appears in other molecular scaffolds where its chemical reactivity and the biological impact of the resulting derivatives are subjects of intense study. Density Functional Theory (DFT) studies on pyrimidine (B1678525) derivatives containing a dimethylamino group have shed light on their chemical reactivity. researchgate.net These analyses reveal that the nitrogen atom of the dimethylamino group can be a favorable site for nucleophilic attack. researchgate.net Such studies calculate various reactivity parameters to understand the electronic properties of these molecules. researchgate.net

The biological impact of compounds incorporating the dimethylamino functional group is diverse. For example, novel 4-dimethylamino flavonoid derivatives have been synthesized and evaluated for their antitumor activity. sioc-journal.cn In tests against the HepG2 human liver cancer cell line, several of these compounds exhibited potent antitumor effects, with some showing higher inhibition rates than the reference compound, quercetin. sioc-journal.cn

Table 2: Antitumor Activity of Selected 4-Dimethylamino Flavonoid Derivatives (Data from a study evaluating cytotoxicity against the HepG2 cell line sioc-journal.cn)

CompoundInhibition Rate at 30 mmol/L (%)
5c91.0
5e90.1
5f95.7
5j92.1
Quercetin (Reference)Not specified as more potent

In a different context, the reactivity of monocarbonyl analogs of curcumin (B1669340) with 2-(dimethylamino)ethanethiol has been assessed spectrophotometrically. mjcce.org.mk This research is relevant as it explores the Michael addition reaction, a key process in the biological activity of many compounds, and how the chemical environment influences reactivity. mjcce.org.mknih.gov Such fundamental reactivity studies are crucial for understanding how these molecules might interact with biological nucleophiles like cysteine residues in proteins. nih.gov

Development of Chemical Tools for Modulating Specific Biological Pathways

The unique properties of this compound make it a valuable building block for creating sophisticated chemical tools designed to modulate specific biological pathways. Its most prominent use is in the field of targeted protein degradation, enabling the synthesis of PROTACs that can hijack the ubiquitin-proteasome pathway. medchemexpress.comacs.org This technology provides a powerful method for post-translational knockdown of proteins, allowing for the acute and reversible study of their functions in physiological and disease states. nih.gov

These chemical tools are highly modular. By combining different target-binding ligands with various E3 ligase recruiters via linkers like this compound, researchers can create libraries of degraders to target a wide array of proteins. spirochem.com For example, functionalized von Hippel-Lindau protein (VHL) ligands, such as VH 032 amide-PEG3-amine, incorporate the E3 ligase ligand and a PEG linker, ready for conjugation to a ligand for a target protein. Similarly, derivatives of thalidomide (B1683933) and pomalidomide (B1683931) are used to recruit the cereblon (CRBN) E3 ligase.

One innovative application is the development of the "BromoTag" system, which uses a PROTAC to induce the degradation of specifically tagged proteins. acs.org This approach expands the utility of targeted degradation to proteins for which no direct small molecule binder is known. acs.org The development of such systems underscores the role of components like this compound in creating versatile chemical probes for biological investigation in living cells and potentially in vivo. acs.org These tools are not limited to protein degradation; the underlying principle of chemically induced proximity can be adapted to modulate other biological pathways.

Mechanistic Investigations of Dimethylamino Peg3 Involved Reactions and Interactions

Elucidation of Reaction Pathways through Computational and Spectroscopic Analyses

The reaction pathways of Dimethylamino-PEG3 are primarily dictated by the reactivity of its terminal dimethylamino group and the physicochemical properties of the polyethylene (B3416737) glycol (PEG) backbone. Elucidating these pathways is critical for its application in bioconjugation and materials science, a task accomplished through a combination of computational modeling and spectroscopic analysis.

Computational methods, such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations, provide theoretical insights into reaction mechanisms. nih.gov These analyses can map potential energy surfaces to identify transition states and intermediates, helping to predict the most favorable reaction pathways. researchgate.netchemrxiv.org For instance, in amide bond formation, a common conjugation reaction, computational models can simulate the nucleophilic attack of an amine on an activated carboxyl group, clarifying the role of catalysts and solvents in the reaction mechanism. uzh.ch

Spectroscopic techniques offer empirical evidence to validate and refine these computational models. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is fundamental for confirming the structure of reactants, intermediates, and final products, as demonstrated in the characterization of related PEGylated compounds. nih.gov Techniques like Infrared (IR) spectroscopy can monitor the progress of a reaction by tracking the appearance or disappearance of characteristic functional group peaks (e.g., the C=O stretch in an amide bond). numberanalytics.comnih.gov Mass Spectrometry (MS) is used to confirm the molecular weight of the final conjugate and can provide structural information through fragmentation analysis. nih.gov

A common reaction pathway involves the use of this compound as a nucleophile in reactions with electrophilically activated molecules. One such pathway is standard amide bond formation, where it reacts with a carboxylic acid activated by coupling agents.

Table 1: Example Reaction Pathway - Amide Bond Formation with an Activated Carboxylic Acid

StepDescriptionKey ReagentsAnalytical Method for Verification
1Activation of Carboxylic AcidCarboxylic Acid (R-COOH), HATU, DIPEAIntermediate not typically isolated; reaction progress monitored by TLC.
2Nucleophilic AttackThis compound, Activated R-COOHReaction monitored by disappearance of starting materials via HPLC or TLC.
3Product FormationFormation of R-CO-N(CH₃)-PEG3Structure confirmed by NMR; Molecular weight verified by MS. nih.gov

This integrated approach of computational prediction and spectroscopic confirmation allows for a detailed elucidation of reaction pathways, ensuring precise control over the synthesis of this compound conjugates. rsc.org

Kinetic Studies of Derivatization and Conjugation Reactions

Kinetic studies are essential for understanding the efficiency and rate of reactions involving this compound, allowing for the optimization of conjugation protocols. These studies measure reaction rates under various conditions, such as pH, temperature, and reactant concentrations, to determine rate constants and reaction orders.

The derivatization of biomolecules with linkers like this compound is often monitored using techniques that can track the formation of the product in real-time. For example, fluorescence-based assays can be designed where the conjugation event leads to a change in fluorescence signal, such as quenching or enhancement. nih.gov This allows for continuous monitoring and precise calculation of kinetic parameters. nih.gov Chromatographic methods, such as High-Performance Liquid Chromatography (HPLC), are also widely used to quantify the consumption of reactants and the formation of products over time.

The kinetics of conjugation are heavily influenced by the reactivity of the dimethylamino group. Its nucleophilicity and steric accessibility play a crucial role. For reactions like amide bond formation or nucleophilic substitution, the pH of the medium is a critical parameter, as it affects the protonation state of the amine and the stability of activating agents. Studies on similar amine-containing compounds show that reaction rates can change dramatically with small shifts in pH. nih.gov

Table 2: Representative Kinetic Data for a Hypothetical Conjugation Reaction

pHReactant A Concentration (µM)This compound Concentration (µM)Observed Rate Constant (k) (M⁻¹s⁻¹)
6.51001001.5
7.41001004.1
8.01001003.8
7.42001004.2

This representative data illustrates that an optimal pH exists where the reaction rate is maximized, a typical characteristic for amine-based conjugations. nih.gov Understanding these kinetics is vital for achieving high yields and minimizing side reactions in the synthesis of precisely defined bioconjugates. oup.com

Molecular-Level Understanding of Interactions with Biological Substrates and Cellular Components

At the molecular level, the interactions of this compound conjugates with biological systems are governed by a combination of steric, electrostatic, and hydrophobic effects. The PEG chain itself is highly hydrophilic and flexible, creating a hydrated cloud that can sterically shield the conjugated molecule from interactions with other biological components like proteins or enzymes. nih.govmdpi.com This "stealth effect" is a cornerstone of PEGylation technology, often used to reduce immunogenicity and prevent rapid clearance by the mononuclear phagocyte system. nih.gov

Computational methods, particularly molecular dynamics (MD) simulations, are invaluable for visualizing and quantifying these interactions at an atomic resolution. nih.govnih.gov MD simulations can model how a this compound-conjugated protein or nanoparticle interacts with a cell membrane, revealing how the PEG linker influences the orientation and binding affinity of the conjugate. nih.gov These simulations can also detail the specific non-covalent interactions, such as hydrogen bonds and van der Waals forces, between the conjugate and its biological target. nih.gov

The terminal dimethylamino group can also play a direct role in these interactions. Depending on the local pH, this tertiary amine can be protonated, acquiring a positive charge. This charge can lead to specific electrostatic interactions with negatively charged domains on protein surfaces or cell membranes. Furthermore, the presence of ordered water molecules in a protein's binding site can significantly influence the affinity and specificity of a ligand, and the flexible PEG chain can help position a conjugate to take advantage of or avoid these interactions. nih.gov For example, PEGylation can reduce adhesive interactions between nanoparticles and intracellular components, thereby increasing their diffusion rate within the cytoplasm. nih.gov

Table 3: Summary of Molecular-Level Interactions

Interaction TypeMediated ByBiological ConsequenceInvestigative Tool
Steric HindrancePEG ChainShielding from proteases and opsonins; reduced immunogenicity. nih.govSize Exclusion Chromatography, Dynamic Light Scattering
Hydrogen BondingPEG ether oxygens, waterHigh water solubility; interaction with polar residues on biomolecules. nih.govNMR, X-ray Crystallography, MD Simulations
Electrostatic InteractionsProtonated Dimethylamino GroupBinding to negatively charged cell surfaces or protein domains.Zeta Potential Measurement, MD Simulations
Hydrophilic InteractionsPEG ChainReduced non-specific protein adsorption; increased circulation time. nih.govSurface Plasmon Resonance, Quartz Crystal Microbalance

A deep understanding of these molecular-level interactions is crucial for the rational design of this compound-based therapeutics and diagnostic agents with tailored biological activity and distribution profiles.

Integration of Dimethylamino Peg3 in Advanced Materials Science

Development of Functionalized Polymeric Hydrogels for Biomedical Engineering

Hydrogels, which are three-dimensional polymer networks capable of absorbing large amounts of water, are extensively used in biomedical engineering. nanochemres.orgjelsciences.com The incorporation of Dimethylamino-PEG3 or monomers with similar functional groups, such as N,N-dimethylacrylamide (DMA) or 2-(dimethylamino)ethyl methacrylate (B99206) (PDMAEMA), into the hydrogel structure imparts "smart" properties, particularly pH-responsiveness. researchgate.netnih.gov

The tertiary dimethylamino group has a pKa value that allows it to become protonated in acidic environments. researchgate.net This protonation leads to electrostatic repulsion between the polymer chains and an influx of water to maintain charge neutrality, resulting in significant swelling of the hydrogel. mdpi.com Conversely, in neutral or basic conditions, the amine groups are deprotonated, reducing repulsion and causing the hydrogel to shrink. mdpi.com This controllable swelling and shrinking behavior is critical for the development of pulsatile drug delivery systems, where the therapeutic agent is released in response to specific pH changes in the body. researchgate.netresearchgate.net

Table 1: Properties of pH-Responsive Hydrogels Based on Dimethylamino-Functionalized Monomers

Monomer System Key Functional Group Stimulus (pH) Observed Effect Research Finding
Poly(N,N-dimethylacrylamide) (PDMA) Dimethylamide - High water absorption The degree of crosslinking and monomer concentration significantly affect water absorption and mechanical properties. researchgate.net
Poly(N-[3-(dimethylamino) propyl] methacrylamide-co-itaconic acid) Dimethylamino & Carboxylic Acid pH 5.0 vs. pH 7.4 Increased swelling at lower pH The ratio of dimethylamino-containing monomer to acidic monomer dictates the pH-sensitivity and swelling profile. researchgate.net
Poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) Dimethylamino pH < 7 Protonation and swelling The tertiary amine groups undergo protonation in acidic conditions, creating cationic charges that lead to network expansion. researchgate.net

Surface Modification of Nanomaterials and Interfaces

The modification of surfaces at the nanoscale is critical for controlling their interaction with the surrounding environment, a key requirement in diagnostics, targeted drug delivery, and bio-interfacial engineering. This compound is an effective agent for this purpose, utilized to functionalize the surfaces of various nanomaterials, including gold nanoparticles, silica (B1680970) nanoparticles, and iron oxide nanoparticles. nih.govumontpellier.fr This surface modification is typically achieved through "grafting to" techniques, where the pre-synthesized this compound molecule is attached to the nanoparticle surface. mdpi.com

The PEG3 chain provides a hydrophilic and flexible spacer arm that forms a protective hydration layer around the nanoparticle. nih.govmdpi.com This layer sterically hinders the adsorption of proteins (a process known as bio-fouling) and prevents the aggregation of nanoparticles in biological media, which is essential for in vivo applications. nih.gov The process, known as PEGylation, has been shown to increase the blood circulation time of nanoparticles by reducing their uptake by the mononuclear phagocyte system. nih.gov

The terminal dimethylamino group adds another layer of functionality. It can impart a positive surface charge, which is useful for electrostatic binding to negatively charged biological molecules like DNA or cell membranes. ontosight.ai Furthermore, the tertiary amine can act as a ligand, coordinating with metal ions. The ability to form self-assembled monolayers (SAMs) on surfaces like gold is another important application, driven by the affinity of a suitable anchor group (often a thiol incorporated into the molecule) for the metal surface. sigmaaldrich.comnottingham.ac.uk The this compound moiety would then form the outer layer of the SAM, dictating the surface's chemical properties.

Table 2: Impact of PEGylation on Nanoparticle Properties

Nanoparticle Core Modifier Type Property Measured Effect of Modification Rationale
Liposomes PEG Blood Circulation Half-Life Increased from <30 min to ~5 h The PEG layer provides a steric shield, reducing opsonization and clearance by the immune system. nih.gov
Gold (Au) α-lactosyl-ω-mercapto-PEG Colloidal Stability Enhanced stabilization compared to physically adsorbed PEG Covalent attachment of the PEG-thiol linker creates a more robust and stable surface coating. mdpi.com
Poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) PEGylation Cytotoxicity Dramatically reduced The hydrophilic PEG corona masks the cationic charge of the core polymer, reducing its toxicity. nih.gov

Application in Novel Polymer Architectures and Composites

The synthesis of polymers with precisely controlled architectures, such as block copolymers, allows for the creation of materials that self-assemble into highly ordered nanostructures. advancedsciencenews.comtaylorfrancis.com this compound can be incorporated as a monomer or a functional linker in advanced polymerization techniques like atom-transfer radical polymerization (ATRP) and reversible addition-fragmentation chain-transfer (RAFT) polymerization. nih.govmdpi.com These "living" polymerization methods enable the synthesis of polymers with well-defined molecular weights and low polydispersity. advancedsciencenews.comresearchgate.net

For instance, this compound can be used to create amphiphilic diblock copolymers. mdpi.comrsc.org In such a structure, one block would be hydrophilic and pH-responsive (derived from the this compound moiety), while the other block could be hydrophobic. In aqueous solutions, these copolymers self-assemble into micelles or vesicles, where the hydrophobic blocks form the core and the hydrophilic this compound blocks form the corona. mdpi.com These nanocarriers are promising for drug delivery, as they can encapsulate hydrophobic drugs in their core and release them in response to a pH trigger. mdpi.com

In polymer composites, nanoparticles are added to a polymer matrix to enhance its mechanical, thermal, or optical properties. benicewiczgroup.com A major challenge is preventing the nanoparticles from clumping together, which degrades performance. benicewiczgroup.com Grafting polymer chains, such as those derived from or terminated with this compound, onto the nanoparticle surface improves their compatibility and dispersion within the polymer matrix. mdpi.com These "polymer-grafted nanoparticles" lead to composites with significantly improved properties, such as higher toughness and strength, because the grafted chains create a better interface between the nanoparticle filler and the host polymer. mdpi.combenicewiczgroup.com

Table 3: Examples of Advanced Polymer Architectures with Dimethylamino and PEG Functionalities

Polymer Architecture Synthesis Method Functional Components Self-Assembly Behavior Potential Application
PEG-b-PDMAEMA Diblock Copolymer ATRP Hydrophilic PEG block; pH-responsive cationic PDMAEMA block Forms electrostatically bound complexes with anionic polyelectrolytes like heparin. nih.gov Heparin neutralization agents. nih.gov
PDMAEMA-b-PDIPAEMA Diblock Copolymer RAFT pH-responsive PDMAEMA block; temperature- and pH-responsive PDIPAEMA block Forms micelles in aqueous solution with behavior dependent on pH and temperature. mdpi.com Stimuli-responsive nanocarriers for pharmaceuticals. mdpi.com
Polystyrene-grafted SiO₂ nanoparticles in Polystyrene Matrix RAFT Polymerization Polystyrene (PS) grafted onto silica nanoparticles Improved nanoparticle dispersion within the PS matrix. benicewiczgroup.com High-performance polymer nanocomposites with enhanced mechanical toughness. benicewiczgroup.com

Advanced Analytical and Research Methodologies for Dimethylamino Peg3 Characterization

Chromatographic Techniques for Isolation, Purification, and Quantitative Analysis

Chromatographic methods are indispensable for the isolation, purification, and quantitative analysis of Dimethylamino-PEG3 and its derivatives. High-Performance Liquid Chromatography (HPLC) is a primary tool, valued for its efficiency and high resolution in separating components within a mixture.

Isolation and Purification: The synthesis of this compound can result in a mixture containing the desired product, unreacted starting materials, and by-products. For instance, the synthesis of N,N-dimethylaminopropylamine, a related amino compound, involves the reaction of dimethylamine (B145610) with acrylonitrile (B1666552) followed by hydrogenation, which can produce impurities like 1,3-diaminopropane. google.com Purification of such amines can be achieved by distillation after adding metal salts of transition elements (e.g., cobalt, nickel, iron) that form stable complexes with diamine impurities, effectively removing them. google.com For PEGylated compounds, purification strategies often involve separating the target molecule from by-products, which may include secondary or tertiary amines that can form during the amination process. mdpi.com Techniques such as extraction and various forms of liquid chromatography are employed to achieve high purity. In some cases, purification of a high-molecular-weight polyethylene (B3416737) glycol compound involves dissolving the mixture in water and an organic solvent, followed by layer separation, which can be enhanced by the addition of an alcohol like methanol (B129727) or ethanol. google.com

Quantitative Analysis: HPLC is a robust method for the quantitative determination of compounds containing dimethylamino groups. For example, a validated HPLC method for 4-dimethylaminoantipyrine uses a Hypersil ODS column with a mobile phase of methanol and sodium acetate (B1210297) buffer. nih.gov Detection is typically performed using a UV detector at a specific wavelength (e.g., 253 nm or 280 nm). nih.govmtc-usa.com The quantitative analysis of PEGylated molecules by HPLC often requires sample pretreatment to remove interfering substances, such as precipitating proteins from biological samples using agents like acetonitrile (B52724) or chloroform. sinica.edu.tw The choice of HPLC conditions, including the column type, mobile phase composition, and detector, must be optimized for the specific properties of the analyte. sinica.edu.tw For this compound, a reversed-phase HPLC method would likely be effective, leveraging the compound's polarity for separation.

Table 9.1.1: Illustrative HPLC Parameters for Analysis of Dimethylamino-Containing Compounds

Parameter Setting 1 (Based on 4-Dimethylaminoantipyrine) nih.gov Setting 2 (Based on DMAP) mtc-usa.com
Column Hypersil ODS Cogent Diamond Hydride™
Mobile Phase Methanol:Sodium Acetate Buffer (pH 5.5, 0.05 M) (60:40, v/v) DI Water/0.05% TFA : Acetonitrile (90:10)
Flow Rate 1.5 mL/min 2.0 mL/min
Detection UV @ 253 nm UV @ 280 nm
Injection Volume 20 µL 10 µL
Sample Preparation Extraction from suppository base 1 mg/mL in 50:50 DI Water/TFA:Acetonitrile

Advanced Spectroscopic Characterization (e.g., Nuclear Magnetic Resonance, Fourier-Transform Infrared Spectroscopy)

Spectroscopic techniques are critical for the structural confirmation of this compound, providing detailed information about its molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful, non-destructive technique for the structural analysis of molecules in solution. indianastate.edu For this compound, ¹H NMR and ¹³C NMR are fundamental.

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. Key expected signals include those for the methyl protons of the dimethylamino group, which would appear as a singlet, and the methylene (B1212753) protons of the PEG chain, which would present as a series of multiplets. The integration of these signals helps confirm the ratio of protons in the molecule. Studies on related compounds, like N-6,N-6-dimethyladenine, have used proton NMR to study the internal rotation of the dimethylamino group. nih.gov

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, distinct signals would be expected for the carbons in the dimethylamino group and for each of the carbons in the PEG linker.

2D NMR Techniques: Advanced 2D NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to definitively assign proton and carbon signals and confirm the connectivity of the atoms within the molecule. researchgate.net These techniques are essential for unambiguous structure determination, especially for more complex derivatives of this compound. researchgate.netualberta.ca

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FTIR spectrum would be characterized by specific vibrational bands.

C-O-C Stretch: The most prominent feature for the PEG portion of the molecule would be a strong, broad absorption band corresponding to the C-O-C (ether) stretching vibrations, typically found in the 1150-1085 cm⁻¹ region.

C-N Stretch: The C-N stretching vibration of the tertiary amine (dimethylamino group) would appear in the 1250-1020 cm⁻¹ range.

C-H Stretch: Aliphatic C-H stretching vibrations from the methyl and methylene groups would be observed in the 2990-2850 cm⁻¹ region.

N-H Stretch (impurity): The absence of significant bands in the 3500-3300 cm⁻¹ region would confirm the tertiary nature of the amine and the absence of primary or secondary amine impurities. Studies on dimethylamine dimers have shown that hydrogen bonding can cause shifts in the N-H stretching frequency. nih.gov

Table 9.2.1: Expected Spectroscopic Data for this compound

Technique Feature Expected Chemical Shift / Wavenumber Information Provided
¹H NMR -N(CH₃)₂ protons ~2.2-2.3 ppm (singlet) Confirms dimethylamino group
-CH₂- protons (PEG chain) ~3.5-3.7 ppm (multiplets) Confirms PEG structure
¹³C NMR -N(CH₃)₂ carbons ~45 ppm Confirms dimethylamino carbons
-CH₂- carbons (PEG chain) ~60-75 ppm Confirms PEG chain carbons
FTIR C-O-C stretch 1150-1085 cm⁻¹ (strong, broad) Presence of ether linkages (PEG)
C-H stretch (aliphatic) 2990-2850 cm⁻¹ (strong) Presence of alkyl groups

Mass Spectrometry (MS/MS) for Structural Elucidation and Quantitative Profiling

Mass spectrometry (MS) is a highly sensitive analytical technique essential for determining the molecular weight and elucidating the structure of this compound. When coupled with tandem mass spectrometry (MS/MS), it provides detailed fragmentation patterns that serve as a structural fingerprint. mdpi.com

Structural Elucidation: High-resolution mass spectrometry (HRMS) can determine the accurate mass of the this compound molecule, allowing for the confident assignment of its elemental formula. mdpi.comcurrenta.de Electrospray ionization (ESI) is a common soft ionization technique used for such molecules, which typically generates the protonated molecular ion [M+H]⁺ in positive ion mode. currenta.de

Tandem mass spectrometry (MS/MS) involves selecting the precursor ion (e.g., the [M+H]⁺ of this compound) and subjecting it to collision-induced dissociation (CID). The resulting product ions provide valuable structural information. nih.gov For this compound, characteristic fragmentation would involve:

Cleavage of the C-O and C-C bonds along the PEG chain, resulting in a series of fragment ions separated by 44.026 Da (the mass of an ethylene (B1197577) glycol unit, C₂H₄O).

Fragmentation involving the dimethylamino group. Studies on peptides derivatized with dimethylamino groups have shown that the fragmentation pathways can be complex, sometimes leading to characteristic ions resulting from the loss of the dimethylamino group. nih.govnih.gov

This fragmentation data is crucial for confirming the sequence and length of the PEG chain and the identity of the end-group.

Quantitative Profiling: When coupled with a separation technique like liquid chromatography (LC-MS/MS), mass spectrometry becomes a powerful tool for quantitative analysis, particularly in complex matrices. researchgate.net This approach is used in proteomics and metabolomics to quantify molecules with high specificity and sensitivity. ncsu.edu For this compound, a quantitative LC-MS/MS method would typically involve selected reaction monitoring (SRM) or multiple reaction monitoring (MRM). In this approach, the mass spectrometer is set to detect a specific precursor-to-product ion transition (e.g., m/z 178.1 -> fragment ion) that is unique to the target molecule, providing excellent selectivity and low limits of detection. mtc-usa.comnih.gov This is particularly useful when analyzing this compound-labeled molecules in biological samples.

Table 9.3.1: MS/MS Fragmentation Analysis of a Hypothetical this compound Derivative

Precursor Ion (m/z) Product Ion (m/z) Neutral Loss (Da) Inferred Structural Fragment
178.1 ([M+H]⁺) 134.1 44.0 Loss of one C₂H₄O unit
178.1 ([M+H]⁺) 90.1 88.0 Loss of two C₂H₄O units
178.1 ([M+H]⁺) 58.1 120.0 Putative dimethylaminomethyl cation [CH₂=N(CH₃)₂]⁺

Sophisticated Imaging Techniques in Research Settings (e.g., Confocal Microscopy, Electron Microscopy)

When this compound is incorporated into larger constructs, such as fluorescent probes or nanoparticles, advanced imaging techniques can visualize its localization and dynamics within cellular or tissue environments.

Confocal Microscopy: Confocal laser scanning microscopy is a high-resolution optical imaging technique used to create sharp, detailed images of fluorescently labeled specimens. nih.gov It is widely used in cell biology to study the subcellular localization of specific molecules. evidentscientific.com If this compound is used as a linker to attach a fluorophore (like TAMRA or a quantum dot) to a targeting moiety, confocal microscopy can be used to:

Visualize the uptake and intracellular trafficking of the resulting conjugate. researchgate.net

Determine the co-localization of the probe with specific organelles, such as mitochondria or lysosomes, which can be simultaneously stained with other dyes. evidentscientific.commpg.de

Create three-dimensional reconstructions of the probe's distribution within a cell or tissue. researchgate.net

The ability to specifically label structures with fluorescent tags and visualize them with high signal-to-noise is a key advantage of this technique. nih.gov

Electron Microscopy (EM): Electron microscopy (EM), including Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), offers significantly higher resolution than light microscopy, enabling the visualization of ultrastructural details. unite.itresearchgate.net While this compound itself is too small to be directly imaged, it can be part of a larger assembly that is studied by EM.

TEM: This technique is used to view thin sections of samples. If this compound is used to functionalize a nanoparticle (e.g., a gold nanoparticle), TEM can be used to characterize the size and shape of the resulting conjugate and visualize its location within cellular compartments with nanoscale resolution. unite.itresearchgate.net

SEM: This technique provides detailed images of the surface morphology of samples. mpg.de It could be used, for example, to study the morphology of self-assembled structures or hydrogels formed from polymers containing this compound. researchgate.net

The sample preparation for EM is extensive and can sometimes introduce artifacts, but the level of detail obtained is unmatched by other imaging modalities. unite.it

Table 9.4.1: Application of Imaging Techniques for this compound Conjugates

Technique Sample Type Information Obtained Research Context
Confocal Microscopy Fluorescently-labeled cells/tissues Subcellular localization, 3D distribution, co-localization with organelles. evidentscientific.comresearchgate.net Tracking the fate of a drug-delivery system or a biological probe.
Transmission Electron Microscopy (TEM) Nanoparticle conjugates, ultrathin cell sections Nanoparticle size/shape, high-resolution localization within organelles. unite.itresearchgate.net Characterizing nanomedicines and their interaction with cellular machinery.
Scanning Electron Microscopy (SEM) Polymer films, self-assembled materials Surface morphology, structure of hydrogels or nanomaterials. mpg.deresearchgate.net Materials science applications, characterizing drug delivery vehicles.

Computational Modeling and Simulation Approaches in Support of Experimental Studies

Computational modeling and simulation provide a theoretical framework to complement experimental findings, offering insights into the molecular properties and interactions of this compound at an atomic level. These methods can predict structure, dynamics, and binding affinities, guiding the design of new experiments and the interpretation of existing data.

Molecular Mechanics and Dynamics (MD) Simulations: MD simulations can be used to study the conformational flexibility of the this compound linker. By simulating the molecule's movement over time, researchers can understand its preferred shapes and how it might orient itself when linking two larger molecules, such as in a PROTAC. This is crucial as the linker's length and flexibility can significantly impact the efficacy of the resulting conjugate. Simulations can also be performed in an aqueous environment to understand how the molecule interacts with water and how that influences its conformation.

Quantum Mechanics (QM) Calculations: QM methods can be employed to calculate the electronic properties of this compound. These calculations can predict:

Spectroscopic Properties: Theoretical calculations can help in the assignment of experimental NMR and FTIR spectra by predicting chemical shifts and vibrational frequencies. nih.gov

Reaction Mechanisms: QM can be used to model the reactivity of the dimethylamino group, providing insights into its role in catalytic processes or its stability under various conditions.

Charge Distribution: Understanding the partial charges on each atom is important for predicting non-covalent interactions, such as hydrogen bonding or electrostatic interactions with a target protein.

Docking Studies: When this compound is part of a larger molecule designed to bind to a biological target (e.g., a protein), molecular docking simulations can predict the binding mode and estimate the binding affinity. These simulations place the ligand into the binding site of the receptor and score the different poses. This is an invaluable tool in drug discovery for screening potential molecules and understanding structure-activity relationships. While the linker itself may not have a specific binding pocket, its properties are critical for correctly positioning the active parts of the molecule for optimal interaction.

Table 9.5.1: Computational Approaches for Studying this compound

Method Type of Information Example Application
Molecular Dynamics (MD) Conformational flexibility, solvent interactions, dynamic behavior. Predicting the spatial distance and orientation afforded by the linker in a PROTAC.
Quantum Mechanics (QM) Electronic structure, charge distribution, spectroscopic properties, reactivity. Calculating the ¹³C NMR chemical shifts to aid in experimental spectral assignment. nih.gov
Molecular Docking Binding mode prediction, affinity estimation. Modeling how a this compound-containing ligand fits into the active site of an enzyme.

Q & A

Q. How do ethical considerations impact in vivo studies of this compound conjugates?

  • Methodological Answer : Align experimental designs with institutional ethics boards, particularly for biodistribution studies. Use the FINER criteria to evaluate relevance and minimize animal use . Publish protocols in advance to foster accountability .

Methodological Frameworks Table

FrameworkApplication ExampleEvidence
PICOT Comparing drug conjugate efficacy vs. free drug
PEO Assessing stability under physiological conditions
FINER Validating research question feasibility and novelty

Key Considerations

  • Literature Review : Prioritize primary sources (e.g., ACS journals) over reviews to avoid bias .
  • Data Reproducibility : Share raw spectra, chromatograms, and simulation codes openly .
  • Ethical Compliance : Document IRB approvals and animal welfare protocols in detail .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.